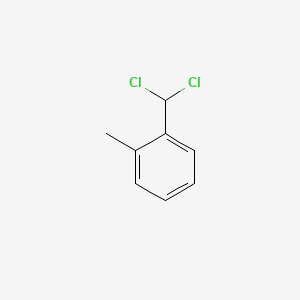

1-(Dichloromethyl)-2-methylbenzene

説明

Current Perspectives on Halogenated Arenes and their Synthetic Utility

Halogenated aromatic hydrocarbons, or haloarenes, are a class of compounds that feature one or more halogen atoms directly attached to an aromatic ring. Historically viewed as somewhat inert, their role in synthetic chemistry has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. These reactions, including the venerable Suzuki-Miyaura, Negishi, and Stille couplings, utilize haloarenes as key electrophilic partners for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This capability has rendered them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgrsc.org

The reactivity of a haloarene is intrinsically linked to the nature of the halogen atom and the substitution pattern on the aromatic ring. The utility of these compounds extends beyond coupling reactions; they are also precursors for organometallic reagents and can undergo nucleophilic aromatic substitution under specific conditions. nih.gov The enzymatic generation of carbon-halogen bonds is also an emerging field, highlighting nature's strategy to use halogenation to modulate the bioactivity and reactivity of molecules. mdpi.com

The Role of Dichloromethyl-Substituted Aromatic Compounds in Advanced Organic Synthesis

Within the family of halogenated arenes, compounds bearing a dichloromethyl (-CHCl₂) group represent a particularly useful subclass. The dichloromethyl group is a versatile functional handle, primarily because it serves as a masked aldehyde. Through hydrolysis, the two chlorine atoms can be readily replaced by a single oxygen atom, providing a direct and often high-yielding route to aromatic aldehydes. This transformation is of significant industrial and academic interest, as aromatic aldehydes are themselves crucial building blocks for a wide range of more complex molecules. numberanalytics.com

The introduction of a formyl group onto an aromatic ring can be achieved through various methods, such as the Reimer-Tiemann reaction, which proceeds via a dichlorocarbene (B158193) intermediate that effectively dichloromethylates the aromatic substrate before hydrolysis. mychemblog.comorgsyn.org Another related synthetic tool is dichloromethyl methyl ether, which, in the presence of a Lewis acid like titanium tetrachloride, can formylate electron-rich aromatic rings. numberanalytics.comlibretexts.org These examples underscore the importance of the dichloromethyl moiety as a key intermediate in aromatic formylation reactions.

Research Trajectories and Academic Focus on 1-(Dichloromethyl)-2-methylbenzene

Research concerning this compound, also known as α,α-dichloro-ortho-xylene, is primarily centered on its role as a synthetic intermediate. Its structure, featuring a dichloromethyl group ortho to a methyl group, makes it a specific precursor for the synthesis of 2-methylbenzaldehyde (B42018). This aldehyde is a valuable compound in the fragrance and flavor industries and serves as a starting material for synthesizing other fine chemicals.

The academic focus is less on the discovery of novel reactions involving this compound itself, and more on its efficient synthesis and utilization in multi-step synthetic sequences. The reaction conditions for its formation via the chlorination of 2-methyltoluene (o-xylene) and its subsequent conversion to the target aldehyde are well-established. chemguide.co.uk Its utility is a practical demonstration of how side-chain halogenation of alkylbenzenes provides access to functionalized aromatic compounds that might be more challenging to synthesize through direct ring substitution methods. chemguide.co.uknih.gov

Structure

2D Structure

3D Structure

特性

CAS番号 |

60973-59-3 |

|---|---|

分子式 |

C8H8Cl2 |

分子量 |

175.05 g/mol |

IUPAC名 |

1-(dichloromethyl)-2-methylbenzene |

InChI |

InChI=1S/C8H8Cl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 |

InChIキー |

WPZKRYLMVCPDJR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(Cl)Cl |

正規SMILES |

CC1=CC=CC=C1C(Cl)Cl |

他のCAS番号 |

60973-59-3 |

製品の起源 |

United States |

Synthesis and Chemical Properties

The primary industrial synthesis of 1-(Dichloromethyl)-2-methylbenzene involves the free-radical chlorination of 2-methyltoluene (o-xylene). This reaction is typically carried out by bubbling chlorine gas through boiling 2-methyltoluene in the presence of ultraviolet (UV) light. chemguide.co.uk The UV light initiates the reaction by homolytically cleaving the chlorine molecule into chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of the toluene (B28343) derivative, leading to a benzyl-type radical. This radical then reacts with another molecule of chlorine to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction.

The reaction proceeds in a stepwise manner, first producing (chloromethyl)-2-methylbenzene, followed by the desired this compound, and can proceed further to (trichloromethyl)-2-methylbenzene. chemguide.co.uk Careful control of the reaction conditions, such as the amount of chlorine used and the reaction time, is necessary to maximize the yield of the dichlorinated product.

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.05 g/mol echemi.com |

| CAS Number | 60973-59-3 echemi.comchemsrc.com |

| Appearance | Liquid |

| Boiling Point | 226.5 °C at 760 mmHg |

| Density | 1.202 g/cm³ |

| Synonyms | 2-Methylbenzal chloride, α,α-Dichloro-o-xylene, 2-(Dichloromethyl)toluene chemsrc.com |

Applications in Organic Synthesis

Direct Side-Chain Chlorination Approaches

Direct chlorination of the benzylic methyl group of 2-methyltoluene (o-xylene) presents a primary route to this compound. This can be accomplished through radical mechanisms or by employing catalytic systems to enhance selectivity.

Radical Chlorination of Alkylbenzenes (e.g., 2-methyltoluene)

The reaction of 2-methyltoluene with chlorine in the presence of ultraviolet (UV) light initiates a free-radical substitution reaction. chemguide.co.uk This photochemical process leads to the sequential replacement of hydrogen atoms on the methyl group with chlorine atoms. chemguide.co.ukshout.education The initial product is 2-methylbenzyl chloride, which can undergo further chlorination to yield this compound and subsequently (trichloromethyl)-2-methylbenzene. shout.educationdocbrown.infoquora.com The extent of chlorination is dependent on the reaction conditions, including the ratio of chlorine to 2-methyltoluene. quora.com

The mechanism proceeds via a radical chain reaction. stackexchange.com UV light facilitates the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). stackexchange.com A chlorine radical then abstracts a hydrogen atom from the methyl group of 2-methyltoluene, forming a stable benzyl (B1604629) radical and hydrogen chloride (HCl). stackexchange.com This benzyl radical then reacts with another chlorine molecule to produce 1-(chloromethyl)-2-methylbenzene and a new chlorine radical, which continues the chain reaction. stackexchange.com

It is crucial to conduct this reaction in the absence of a Lewis acid catalyst and at higher temperatures to favor side-chain chlorination over electrophilic aromatic substitution on the benzene (B151609) ring. stackexchange.com

Catalyzed Halogenation Strategies for Benzylic Positions

To improve the efficiency and selectivity of benzylic chlorination, various catalytic systems can be employed. While the radical pathway is common, catalysts can offer alternative mechanisms or enhance the desired reaction. For instance, certain catalysts can facilitate the formation of the benzyl radical or activate the chlorine molecule under milder conditions than UV irradiation. sciencemadness.org

One approach involves the use of catalysts that can promote the formation of benzylic halides. For example, systems involving N-bromosuccinimide (NBS) are well-known for benzylic bromination, and analogous strategies can be adapted for chlorination. Additionally, the use of phase-transfer catalysts has been explored to facilitate the reaction between an aqueous solution of a hypochlorite (B82951) and an organic substrate like toluene (B28343).

Research has also shown that catalysts like zinc chloride (ZnCl₂) supported on silica (B1680970) can be effective for Friedel-Crafts benzylation reactions, which involve the formation of a benzylic carbocation intermediate. epa.gov While this is a different reaction type, it highlights the potential for solid acid catalysts to activate the benzylic position.

Transformation of Aromatic Aldehydes to Dichloromethyl Arenes

An alternative synthetic route to this compound involves the conversion of the corresponding aromatic aldehyde, o-tolualdehyde. This transformation relies on deoxydichlorination reactions.

Deoxydichlorination Reactions of o-Tolualdehyde Derivatives

The conversion of an aldehyde functional group to a geminal dichloride is a key transformation in organic synthesis. For the preparation of this compound, o-tolualdehyde serves as the starting material. This reaction essentially replaces the carbonyl oxygen with two chlorine atoms. researchgate.net

A common reagent for this purpose is phosphorus pentachloride (PCl₅). google.com The reaction of o-tolualdehyde with PCl₅ leads to the formation of this compound and phosphorus oxychloride (POCl₃). orgsyn.org

Another effective method involves the use of oxalyl chloride in the presence of a catalyst. researchgate.net This approach offers a milder alternative to phosphorus pentachloride.

Catalytic systems have been developed to facilitate the deoxydichlorination of aldehydes under milder conditions. One such system utilizes triphenylphosphine (B44618) oxide as a catalyst in conjunction with a chlorinating agent like phthaloyl dichloride. google.comresearchgate.net

In a related and more general method, diphenyl sulfoxide (B87167) has been shown to catalyze the conversion of various aromatic aldehydes to their corresponding 1,1-dichlorides using oxalyl chloride as the chlorine source. researchgate.net The reaction proceeds efficiently at elevated temperatures, providing good yields of the dichloromethyl arene. researchgate.net For example, the reaction of an aldehyde with 10 mol% diphenyl sulfoxide and 1.5 equivalents of oxalyl chloride in toluene at 100°C gives high conversion to the geminal dichloride. researchgate.net

The proposed mechanism for these catalytic reactions often involves the in-situ formation of a Vilsmeier-Haack type reagent. researchgate.net In the case of the triphenylphosphine oxide-catalyzed reaction, triphenylphosphine dichloride is formed in situ, which then reacts with the aldehyde. google.com

Conversion from Benzophenone (B1666685) Derivatives (analogous reactions for related compounds)

While not a direct synthesis of this compound, analogous reactions involving the conversion of benzophenone derivatives to geminal dichlorides are well-established and provide insight into the transformation of carbonyl groups. Benzophenones can be converted to dichlorodiphenylmethanes through reactions with reagents like phosphorus pentachloride or thionyl chloride in the presence of a catalyst such as triphenylphosphine oxide. google.com

Furthermore, Friedel-Crafts reactions provide a pathway to benzophenone derivatives. researchgate.netgoogle.com For instance, the reaction of a substituted benzene with a benzoyl chloride in the presence of a Lewis acid catalyst yields a benzophenone. google.com In a different approach, some benzophenone derivatives can be synthesized from compounds with a trichloromethyl group (CX₃) through hydrolysis. google.com These synthetic strategies for benzophenones are relevant as the resulting carbonyl group could, in principle, be converted to a dichloromethylene group, demonstrating the versatility of these chemical transformations. mdpi.com

Data Tables

Table 1: Reactants and Products in the Synthesis of this compound

| Reactant | Product | Reaction Type |

| 2-Methyltoluene | This compound | Radical Side-Chain Chlorination |

| o-Tolualdehyde | This compound | Deoxydichlorination |

Table 2: Catalysts and Reagents for Deoxydichlorination

| Catalyst/Reagent | Substrate | Key Features |

| Phosphorus Pentachloride (PCl₅) | o-Tolualdehyde | Stoichiometric reagent |

| Diphenyl Sulfoxide / Oxalyl Chloride | Aromatic Aldehydes | Catalytic, milder conditions |

| Triphenylphosphine Oxide / Phthaloyl Dichloride | Aldehydes | Catalytic system |

Phosphorus Pentachloride Mediated Conversions

One established method for the synthesis of this compound involves the reaction of 2-methylbenzaldehyde with phosphorus pentachloride (PCl₅). While direct side-chain chlorination of o-xylene (B151617) is common, this alternative route utilizes a different starting material.

A documented procedure involves reacting 2-chlorotoluene (B165313) with phosphorus trichloride, followed by chlorination. prepchem.com However, a more direct analogue for the conversion of an aldehyde to a gem-dichloride involves reacting the aldehyde with phosphorus pentachloride. For instance, a related synthesis of 1-chloro-2-(dichloromethyl)benzene (B1361784) starts from 2-chlorobenzaldehyde (B119727) and phosphorus pentachloride. google.com In this process, the reactants are heated together, often in a solvent like ethylene (B1197577) dichloride, to facilitate the conversion of the aldehyde group to a dichloromethyl group. google.com The reaction typically proceeds at elevated temperatures, for example, refluxing at 85-90 °C for several hours. google.com

The general reaction mechanism involves the nucleophilic attack of the aldehyde oxygen on the phosphorus atom of PCl₅, leading to the formation of an intermediate that subsequently eliminates phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) to yield the desired gem-dichloride.

Table 1: Reaction Parameters for Phosphorus Pentachloride Mediated Conversions

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Reference |

| 2-Chlorobenzaldehyde | Phosphorus Pentachloride | Ethylene Dichloride | 85-90 | 10-15 | google.com |

| 2-Chlorobenzaldehyde | Phosphorus Pentachloride | Methylene Dichloride | 135 | 1.5 | google.com |

This table illustrates typical reaction conditions for the conversion of a substituted benzaldehyde (B42025) to a dichloromethyl derivative using phosphorus pentachloride.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound, primarily through the free-radical chlorination of o-xylene, requires careful control to achieve the desired chemo- and regioselectivity. wikipedia.orgmasterorganicchemistry.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of chlorinating o-xylene, the primary challenge is to favor side-chain chlorination (on the methyl groups) over ring chlorination (on the aromatic ring). googleapis.com

Side-Chain vs. Ring Chlorination: Free-radical chlorination, typically initiated by UV light, favors substitution on the benzylic positions due to the stability of the resulting benzyl radical. wikipedia.orgstackexchange.com In contrast, electrophilic aromatic substitution, catalyzed by Lewis acids like ferric chloride (FeCl₃), leads to chlorination of the benzene ring. googleapis.comgoogle.com Therefore, to selectively synthesize this compound, the reaction is carried out under conditions that promote free-radical pathways while minimizing the presence of Lewis acid catalysts. googleapis.comsciencemadness.org

Regioselectivity concerns the specific position at which a reaction occurs when multiple similar positions are available. For o-xylene, there are two methyl groups.

Monochlorination vs. Dichlorination: The chlorination of a methyl group does not stop cleanly after the addition of one chlorine atom. The reaction proceeds to form a mixture of (chloromethyl)methylbenzene, (dichloromethyl)methylbenzene, and (trichloromethyl)methylbenzene. stackexchange.com Controlling the stoichiometry of the chlorine gas and the reaction time is crucial to maximize the yield of the desired dichloromethyl product. The rate of each successive chlorination step decreases, but over-chlorination to the trichloromethyl derivative is a common side reaction. stackexchange.com

Chlorination of the Second Methyl Group: A further regioselective challenge is to chlorinate only one of the two methyl groups on the o-xylene ring. Achieving high selectivity for the dichlorination of a single methyl group while leaving the other untouched is difficult. Industrial processes often involve partial chlorination followed by separation and recycling of unreacted and partially chlorinated aromatic compounds to improve the yield of the desired product. google.com

Table 2: Factors Influencing Selectivity in the Chlorination of o-Xylene

| Factor | Influence on Selectivity | Desired Condition for this compound Synthesis | Reference |

| Catalyst | Lewis acids (e.g., FeCl₃) promote ring chlorination. | Absence of Lewis acids. | googleapis.comgoogle.com |

| Initiator | UV light or radical initiators promote side-chain chlorination. | Presence of UV light. | wikipedia.org |

| Temperature | Higher temperatures can decrease selectivity. | Lower temperatures are generally preferred. | sciencemadness.org |

| Reactant Ratio | The ratio of chlorine to o-xylene affects the degree of chlorination. | Careful control of chlorine addition. | stackexchange.com |

This table outlines key factors and the preferred conditions to maximize the chemo- and regioselective synthesis of this compound.

Nucleophilic Transformations at the Dichloromethyl Moiety

The dichloromethyl group in this compound is susceptible to attack by nucleophiles. The two chlorine atoms act as leaving groups, allowing for sequential or double displacement reactions.

Substitution with Heteroatomic Nucleophiles (e.g., oxygen, nitrogen)

The reaction of this compound with heteroatomic nucleophiles, such as water, alcohols, and amines, provides a direct route to various functional groups.

One of the most common transformations is hydrolysis to form 2-methylbenzaldehyde. This reaction typically proceeds under basic conditions or by heating with water, where the dichloromethyl group is converted to a formyl group. google.comwikipedia.org The process involves a two-step nucleophilic substitution, likely proceeding through a gem-diol intermediate which then dehydrates to the aldehyde. A similar hydrolysis is observed for related compounds like 1-chloro-2-(dichloromethyl)benzene. google.com

Nitrogen nucleophiles, such as primary and secondary amines, can also displace the chlorine atoms to form Schiff bases or enamines, although the reactivity can be influenced by the steric hindrance of the amine. scispace.com The reaction of dichloromethane (B109758) with various amines has been studied, indicating that these transformations generally follow an SN2 pathway. scispace.com The reaction with tertiary amines can lead to the formation of quaternary ammonium (B1175870) salts. scispace.com

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Water (H₂O), Hydroxide (OH⁻) | Aldehyde (2-Methylbenzaldehyde) |

| Nitrogen | Primary Amines (R-NH₂), Secondary Amines (R₂-NH) | Imines, Enamines |

Carbon-Carbon Bond Forming Reactions with Carbon-based Nucleophiles

The dichloromethyl group can react with carbon-based nucleophiles to form new carbon-carbon bonds, expanding the carbon skeleton. These reactions are fundamental in synthetic organic chemistry. chemistry.coach

Organometallic reagents, such as Grignard reagents or organolithium compounds, can potentially react with this compound. However, the high reactivity of these nucleophiles can sometimes lead to side reactions. More controlled C-C bond formation can often be achieved using metal-catalyzed cross-coupling reactions (see section 3.3).

Cyanide ions (CN⁻) can act as carbon nucleophiles, displacing the chloride ions to form dinitriles, which can be further hydrolyzed to dicarboxylic acids. This type of substitution reaction is common for alkyl halides. pw.livephysicsandmathstutor.com

Redox Chemistry of the Dichloromethyl Group

The dichloromethyl group can undergo both reduction to a methyl group and oxidation to a carboxylic acid derivative, demonstrating its redox versatility.

Reductive Dehalogenation Pathways

The chlorine atoms of the dichloromethyl group can be removed through reductive dehalogenation, converting the group into a methyl group. This process is significant for the removal of halogen atoms from organic compounds. psu.edu

Several methods are available for the reductive dehalogenation of aryl halides. organic-chemistry.orgsci-hub.se Catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) and a hydrogen source like hydrogen gas or formate (B1220265) salts is a common and efficient method. organic-chemistry.orgsci-hub.se This method has been shown to be effective for the reduction of aryl bromides and chlorides. organic-chemistry.org Another approach involves the use of reducing metals, such as zinc powder in a suitable solvent system like aqueous ammonium chloride and THF. psu.edu Microbial reductive dechlorination under anaerobic conditions has also been reported for chlorinated toluenes, eventually leading to toluene. nih.gov

| Reagent/System | Conditions | Product |

| Pd/C, H₂ | Room Temperature, Atmospheric Pressure | o-Xylene |

| Zinc, NH₄Cl(aq)/THF | Room Temperature | o-Xylene |

| Anaerobic Microorganisms | Methanogenic conditions | Toluene |

Oxidative Derivatization to Carboxylic Acid Derivatives

Oxidation of the dichloromethyl group provides a straightforward route to 2-methylbenzoic acid. This transformation is synthetically useful for introducing a carboxylic acid functionality.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can effect this transformation. The reaction typically requires heating. The oxidation of related dichloromethyl compounds to their corresponding carboxylic acids is a known process. This method represents an alternative to the oxidation of the methyl group of o-xylene, which can sometimes be challenging to control.

Metal-Catalyzed Functionalizations Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can potentially serve as a substrate in such reactions. wiley.comwiley.com The presence of the dichloromethyl group offers opportunities for sequential or double cross-coupling reactions. acs.org

Palladium-catalyzed reactions are particularly prominent in this area. wiley.comacs.org For instance, in Suzuki couplings, an organoboron reagent can be coupled with the dihalide in the presence of a palladium catalyst and a base. chemistry.coach Similarly, in Heck reactions, an alkene can be coupled to the benzylic position. chemistry.coach The reactivity of gem-dihaloalkenes in metal-catalyzed reactions is well-documented, suggesting that the analogous gem-dihaloalkylbenzene could undergo similar transformations. acs.org These reactions would allow for the introduction of aryl, vinyl, or other organic fragments at the benzylic position. The stepwise nature of these couplings could allow for the synthesis of unsymmetrical products. acs.org

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron Reagent | Pd Catalyst, Base | C-C (Aryl, Vinyl) |

| Heck Reaction | Alkene | Pd Catalyst, Base | C-C (Alkenyl) |

| Sonogashira Coupling | Terminal Alkynes | Pd/Cu Catalyst, Base | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amines | Pd Catalyst, Base | C-N |

Borane (B79455) Insertion Reactions for Alkylborane Synthesis

The reaction of this compound with boranes serves as a key method for creating novel alkylboranes. These reactions typically involve the insertion of a borane into the carbon-chlorine bonds of the dichloromethyl group. The resulting products are largely determined by the reactant stoichiometry and the specific borane utilized.

For instance, reacting this compound with a sterically hindered dialkylborane like 9-borabicyclo[3.3.1]nonane (9-BBN) can lead to the synthesis of complex organoborane structures. youtube.com The use of bulky boranes is often preferred to achieve high regioselectivity in these reactions. youtube.com

Table 1: Illustrative Borane Insertion Reactions

| Borane Reagent | Key Characteristics | Potential Product Type |

|---|---|---|

| Borane-THF complex | A common and reactive hydroborating agent. | Can lead to a mixture of mono- and di-substituted products depending on stoichiometry. |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | A sterically hindered dialkylborane that offers high regioselectivity. youtube.com | Favors the formation of the less sterically hindered product. youtube.com |

| Dicyclohexylborane | Another bulky borane used to control the regioselectivity of hydroboration. | Similar to 9-BBN, it directs the boryl group to the less sterically crowded position. |

Silylation Reactions with Hydrosilanes

The silylation of this compound using hydrosilanes, often catalyzed by transition metals, presents a versatile pathway to organosilicon compounds. mdpi.com This process, known as hydrosilylation, involves the addition of a silicon-hydrogen bond across an unsaturated bond, though in this case, it proceeds via substitution of the C-Cl bonds. mdpi.commdpi.com

Transition metal complexes, particularly those involving platinum, are frequently employed as catalysts to facilitate these reactions. mdpi.comresearchgate.net However, other metals like nickel and lanthanides have also been explored for their catalytic activity in hydrosilylation. princeton.edursc.org The reaction of benzylic halides with silylboronates, catalyzed by palladium, is another effective method for producing benzylic silanes. rsc.org

Table 2: Catalytic Systems for Silylation of Benzylic Halides

| Catalyst System | Hydrosilane Example | General Product |

|---|---|---|

| Platinum-based catalysts mdpi.comresearchgate.net | Triethoxysilane | Aryl(disilyl)methane |

| Palladium catalysts rsc.org | Silylboronates | Benzylic silanes |

| Nickel-diimine catalysts princeton.edu | Tertiary alkoxy- and siloxy-substituted silanes | Alkylsilanes |

| Organopotassium catalysts nih.govbohrium.com | Silyldiazenes | Benzyl(di)silanes |

Reactivity of the Aromatic Ring in this compound

Electrophilic Aromatic Substitution Patterns on the Methylbenzene Core

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring determine the position of the incoming electrophile. libretexts.orgpressbooks.pub These substituents are categorized as either activating or deactivating groups, which in turn direct the substitution to specific positions. wikipedia.orgyoutube.com

The this compound molecule has two substituents to consider:

Methyl group (-CH₃): This is an activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through an inductive effect, making the ortho (positions 2 and 6) and para (position 4) positions more nucleophilic and thus more susceptible to electrophilic attack. libretexts.org

Dichloromethyl group (-CHCl₂): This group is deactivating due to the electron-withdrawing inductive effect of the chlorine atoms. wikipedia.org Generally, deactivating groups are meta-directors. youtube.com The substitution of hydrogen atoms in a methyl group with halogens, as seen in the formation of (dichloromethyl)benzene, is a known reaction. libretexts.orgchemguide.co.uk

The combined influence of the activating ortho, para-directing methyl group and the deactivating dichloromethyl group results in a competitive substitution pattern. The activating effect of the methyl group generally dominates, directing incoming electrophiles primarily to the positions ortho and para to it. Therefore, substitution is expected to occur predominantly at positions 4 and 6. For example, the chlorination of toluene (methylbenzene) yields a mixture of ortho- and para-chlorotoluene. msu.edu

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 1-(Dichloromethyl)-2-methyl-4-nitrobenzene, 1-(Dichloromethyl)-2-methyl-6-nitrobenzene |

| Halogenation | Br⁺ or Cl⁺ | 4-Bromo-1-(dichloromethyl)-2-methylbenzene, 6-Bromo-1-(dichloromethyl)-2-methylbenzene |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-1-(dichloromethyl)-2-methylbenzene, 2-Acyl-1-(dichloromethyl)-6-methylbenzene |

Mechanistic Investigations of Reactions Involving 1 Dichloromethyl 2 Methylbenzene

Mechanistic Pathways of Dichloromethyl Group Introduction

The synthesis of 1-(dichloromethyl)-2-methylbenzene can be achieved through various routes, most notably via the direct chlorination of the benzylic position of 2-methyltoluene or the deoxydichlorination of 2-methylbenzaldehyde (B42018). Each pathway proceeds through a distinct mechanism.

The introduction of the dichloromethyl group onto 2-methyltoluene (o-xylene) is typically accomplished through a free-radical halogenation process. researchgate.net This reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is generally initiated by UV light or heat. researchgate.net The mechanism is a chain reaction involving three distinct stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine atom radicals (Cl•). This step requires an input of energy, usually in the form of ultraviolet radiation. researchgate.net

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of a two-step cycle that generates the product and regenerates a chlorine radical, allowing the chain to continue. researchgate.net

A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methyltoluene. This abstraction occurs preferentially at the benzylic position because the resulting 2-methylbenzyl radical is stabilized by resonance with the aromatic ring. This is the rate-determining step for this selective reaction.

The 2-methylbenzyl radical then reacts with a molecule of Cl₂ to form 2-(chloromethyl)toluene and a new chlorine radical, which can then participate in another propagation cycle. researchgate.net

To achieve dichlorination, this process is repeated. The initially formed 2-(chloromethyl)toluene undergoes further radical hydrogen abstraction, now at the chloromethyl group, to form a resonance-stabilized 1-chloro-2-methylbenzyl radical. This radical then reacts with another Cl₂ molecule to yield this compound.

Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals, two organic radicals, or a chlorine radical and an organic radical. researchgate.net

The high selectivity for the benzylic position over other C-H bonds is a key feature of this mechanism, directly attributable to the lower bond dissociation energy of benzylic C-H bonds and the resonance stabilization of the intermediate benzylic radical. acs.org

An alternative pathway to this compound involves the deoxydichlorination of 2-methylbenzaldehyde. Modern methods have established catalytic versions of this transformation that proceed through a Phosphorus(V) (P(V)) intermediate. One such system uses a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO) with a stoichiometric chlorinating agent like phthaloyl dichloride. researchgate.netchimicatechnoacta.ru

The proposed catalytic cycle for this transformation is as follows: researchgate.net

Catalyst Activation: Triphenylphosphine oxide (a P(V) species) reacts with the chlorinating agent (e.g., phthaloyl dichloride) to form an active dichlorotriphenylphosphorane (B105816) intermediate (Ph₃PCl₂), which is also a P(V) species. researchgate.net

Aldehyde Adduct Formation: The oxygen atom of the aldehyde (2-methylbenzaldehyde) performs a nucleophilic attack on the electrophilic phosphorus center of dichlorotriphenylphosphorane. This forms an oxygen-phosphorus bond and creates a new intermediate. researchgate.net

Elimination and Product Formation: This intermediate undergoes an elimination reaction. The carbonyl carbon is attacked by a chloride ion, and the triphenylphosphine oxide catalyst is regenerated, furnishing the final gem-dichloride product, this compound. researchgate.net

This catalytic approach avoids the use of stoichiometric phosphorus reagents, representing a more atom-economical method for converting aldehydes to their corresponding dichloromethyl analogues. researchgate.net The reaction has been shown to be effective for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups. researchgate.netchimicatechnoacta.ru

Elucidation of Regioselectivity and Stereoselectivity in Transformations

The subsequent reactivity of this compound is heavily influenced by the interplay of electronic and steric factors, as well as by the specific conditions of metal-catalyzed processes.

The chemical behavior of this compound is dictated by the opposing electronic effects of its substituents and the steric hindrance around the substituted positions.

Electronic Effects: The methyl group (-CH₃) at the C2 position is an electron-donating group through induction and hyperconjugation. This effect activates the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the dichloromethyl group (-CHCl₂) at the C1 position is strongly electron-withdrawing due to the high electronegativity of the chlorine atoms. This deactivates the ring towards electrophiles. The interplay of these groups directs incoming electrophiles primarily to positions 4 and 6, which are para and ortho, respectively, to the activating methyl group.

Steric Effects: The ortho-positioning of the bulky dichloromethyl group and the methyl group creates significant steric hindrance. This crowding can impede the approach of reagents to the C1 and C2 positions and to the benzylic carbon of the dichloromethyl group itself. In Sₙ2 reactions at the benzylic carbon, for example, this steric bulk can slow down the reaction rate by hindering the backside attack of a nucleophile. researchgate.net However, in some cases, such as in certain Sₙ2 transition states, steric repulsion can be released compared to the ground state, though the activation barrier is often raised by the weakening of electrostatic and orbital interactions. researchgate.net

This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions, such as those forming new carbon-carbon bonds. wiley.comwiley.com The coordination of the molecule to the metal center is a critical step that governs the reaction's outcome.

In a typical palladium- or nickel-catalyzed cross-coupling reaction (e.g., Negishi, Suzuki-Miyaura), the benzylic halide first reacts to form an organometallic reagent or interacts directly with the catalyst. researchgate.netuantwerpen.be For instance, in a zinc-mediated Negishi coupling, this compound can be converted in situ to a benzylic zinc reagent. nih.govcore.ac.uk

The mechanistic cycle generally involves:

Oxidative Addition: A low-valent metal complex (e.g., Pd(0) or Ni(0)) inserts into the carbon-chlorine bond of the dichloromethyl group. The efficiency of this step is influenced by the electron density at the benzylic carbon and steric factors. The presence of two chlorine atoms makes this functionality a bidentate electrophile, potentially allowing for selective mono- or di-substitution. acs.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the catalyst center, displacing a halide.

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, forming the new C-C bond and regenerating the low-valent metal catalyst, which re-enters the catalytic cycle.

Coordination of ligands to the metal center plays a crucial role in modulating its reactivity and stability, thereby influencing reaction rates and selectivity. The choice of metal, ligands, and reaction conditions can be tuned to favor specific reaction pathways and products. researchgate.netnih.gov

Kinetic Studies and Reaction Rate Determinants

The rates of reactions involving this compound are determined by the specific mechanistic pathway and the various factors that influence the energy of the transition state.

For the formation via radical chlorination , the rate-determining step is the initial hydrogen abstraction from the benzylic position. Kinetic studies on the reaction of chlorine atoms with toluene (B28343), a closely related substrate, show this reaction to be extremely fast, with rate constants approaching the diffusion-controlled limit. researchgate.net

| Reactant | Rate Constant (k) for reaction with Cl• (M⁻¹ s⁻¹) |

| Toluene | (1.8 ± 0.3) × 10¹⁰ |

| Benzoic Acid | (1.8 ± 0.3) × 10¹⁰ |

| Chlorobenzene | (1.8 ± 0.3) × 10¹⁰ |

| Data from kinetic studies on reactions of chlorine atoms in aqueous solutions. researchgate.net |

The primary determinants of the reaction rate include:

The bond dissociation energy (BDE) of the C-H bond being broken. The lower BDE of the benzylic C-H bond in 2-methyltoluene is a key reason for its selective and rapid reaction.

Temperature and light intensity, which affect the rate of the initiation step.

Advanced Characterization and Theoretical Probing of 1 Dichloromethyl 2 Methylbenzene

Spectroscopic Analysis for Structural Conformation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous identification and characterization of 1-(dichloromethyl)-2-methylbenzene. Each technique provides unique insights into the molecule's architecture and composition.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data for confirming its isomeric purity and the connectivity of its atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the dichloromethyl proton. The aromatic protons will typically appear as a complex multiplet in the downfield region (around 7.2-7.6 ppm) due to spin-spin coupling. The methyl group protons will present as a singlet in the upfield region (around 2.4 ppm). The dichloromethyl proton will also be a singlet, significantly downfield (around 6.6 ppm) due to the deshielding effect of the two chlorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display characteristic signals for the aromatic carbons, the methyl carbon, and the dichloromethyl carbon. The dichloromethyl carbon would be found at a significantly downfield chemical shift due to the strong electron-withdrawing effect of the chlorine atoms.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Proton | Chemical Shift (ppm) |

| Aromatic (4H) | 7.2 - 7.6 (m) |

| Methyl (3H) | ~2.4 (s) |

| Dichloromethyl (1H) | ~6.6 (s) |

Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (GC-MS, HRMS, EI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry is particularly useful for separating this compound from a mixture and obtaining its mass spectrum. The gas chromatogram would show a peak corresponding to the retention time of the compound, and the associated mass spectrum would reveal its molecular ion and fragmentation pattern.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate determination of the molecular weight, allowing for the confirmation of the elemental formula (C₈H₈Cl₂). nih.gov The monoisotopic mass of this compound is 174.000306 Da. chemspider.com

EI-MS: Electron Ionization Mass Spectrometry is a common ionization technique. The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 174 (corresponding to the most abundant isotopes ¹²C, ¹H, and ³⁵Cl). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would involve the loss of a chlorine atom to form a [M-Cl]⁺ ion at m/z 139, and the loss of HCl to form an ion at m/z 138. Further fragmentation could lead to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

| Mass Spectrometry Data | |

| Technique | Information Obtained |

| GC-MS | Separation and identification, retention time, mass spectrum |

| HRMS | Accurate mass, elemental formula confirmation (C₈H₈Cl₂) |

| EI-MS | Molecular ion peak (m/z 174), isotopic pattern, fragmentation pattern ([M-Cl]⁺, [M-HCl]⁺) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic - methyl and dichloromethyl): Around 2850-3000 cm⁻¹

C=C stretching (aromatic ring): Around 1450-1600 cm⁻¹

C-Cl stretching: Typically in the range of 600-800 cm⁻¹. The presence of two chlorine atoms on the same carbon might lead to distinct symmetric and asymmetric stretching vibrations.

The NIST Chemistry WebBook provides vapor phase IR spectral data for related compounds, which can serve as a reference for interpreting the spectrum of this compound. nih.govnist.gov

| FTIR Spectral Data (Predicted) | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

X-ray Diffraction Analysis of Crystalline Derivatives or Co-crystals

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging due to its physical state, the preparation of crystalline derivatives or co-crystals can facilitate X-ray analysis. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail. For instance, single crystal XRD analysis has been successfully employed to confirm the structure of and calculate the optimized bond parameters for derivatives of similar compounds. researchgate.net

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties and reactivity that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles.

Calculate Spectroscopic Properties: Simulate NMR, IR, and other spectra to aid in the interpretation of experimental data.

Determine Electronic Properties: Calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Investigate Reaction Pathways: Model the transition states and energy profiles of chemical reactions involving this compound, providing insights into its reactivity and potential transformation products.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and core orbitals. usc.eduresearchgate.net This approach allows for a quantitative understanding of charge distribution and stabilizing interactions within a molecule and between molecules. usc.edusphinxsai.com

Intermolecular Interactions

For a system containing multiple molecules of this compound, NBO analysis can identify and quantify the non-covalent interactions that govern its condensed-phase behavior. These interactions are revealed through the analysis of orbital overlaps between a filled (donor) NBO on one molecule and a vacant (acceptor) NBO on an adjacent molecule. The primary intermolecular interactions expected for this compound would include:

Hydrogen Bonds: Weak hydrogen bonds of the C-H···Cl type could form between the hydrogen atoms of the aromatic ring or methyl group and the electronegative chlorine atoms of a neighboring molecule.

π-Interactions: Interactions involving the π-system of the benzene (B151609) ring, such as C-H···π interactions, where a hydrogen atom points towards the face of the aromatic ring of another molecule.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) for each donor-acceptor interaction. sphinxsai.commdpi.com A higher E(2) value signifies a more significant stabilizing interaction. sphinxsai.com

Intramolecular Charge Transfer

Ring-Substituent Interactions: Significant delocalization is expected between the benzene ring and the dichloromethyl group. This involves the donation of electron density from the π-orbitals of the ring to the antibonding σ* orbitals of the C-Cl bonds (π → σ). Conversely, donation from the chlorine lone pair orbitals (n) to the ring's antibonding π orbitals (n → π*) can also occur.

Chlorine Lone Pair Delocalization: The lone pairs on the chlorine atoms are significant donor orbitals. They can interact with adjacent antibonding orbitals, such as the σ(C-C) orbital of the bond connecting the dichloromethyl group to the ring (n → σ).

Natural Atomic Charges and Lewis Structure

NBO analysis provides a robust calculation of the natural atomic charge on each atom. In this compound, the two highly electronegative chlorine atoms would carry a significant negative charge. Consequently, the carbon atom of the dichloromethyl group (CHCl₂) would be electron-deficient and possess a partial positive charge. The carbon atoms of the benzene ring would exhibit a more complex charge distribution influenced by the competing electron-donating methyl group and the electron-withdrawing dichloromethyl group. This analysis provides a detailed Lewis structure, quantifying the electron density in bonds and lone pairs. usc.edu

A typical NBO analysis output would include a table detailing the most significant stabilization energies from these charge transfer interactions.

Interactive Table 1: Representative NBO Second-Order Perturbation Analysis for this compound

This table is a representative example illustrating the type of data generated from an NBO analysis. Specific values require dedicated quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | σ(C7-Cl1) | (Value) | Intramolecular π → σ |

| n(Cl1) | σ(C7-C1) | (Value) | Intramolecular n → σ |

| σ(C8-H) | π*(C1-C6) | (Value) | Intramolecular Hyperconjugation |

| C-H (Molecule A) | n(Cl) (Molecule B) | (Value) | Intermolecular Hydrogen Bond |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). uni-muenchen.dearxiv.org This theory partitions a molecule into distinct atomic basins and analyzes the properties of the electron density at critical points, particularly bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. uni-muenchen.de

Analysis of Bond Critical Points (BCPs)

For this compound, QTAIM analysis would identify BCPs for every covalent bond (C-C, C-H, C-Cl) and potentially for weaker non-covalent interactions. The nature of these interactions is characterized by the values of the electron density (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)) at the BCP.

Shared vs. Closed-Shell Interactions:

Covalent Bonds: The C-C bonds of the benzene ring and the C-C bond to the methyl group are expected to show high values of ρ(r_bcp) and negative values of the Laplacian (∇²ρ(r_bcp) < 0). This signifies a shared interaction, where electron density is concentrated in the internuclear region, characteristic of covalent bonding.

Polar Bonds: The C-Cl bonds are polar covalent. They would exhibit a lower ρ(r_bcp) compared to the C-C bonds. Their Laplacian value is expected to be positive (∇²ρ(r_bcp) > 0), which indicates a depletion of electron density at the BCP, a feature of closed-shell interactions (ionic bonds, van der Waals interactions, and very polar bonds).

C-H Bonds: The C-H bonds would also be characterized as shared interactions, with negative Laplacian values.

Bond Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry at the BCP. For the C-C bonds within the benzene ring, the ellipticity would be significantly greater than zero, reflecting their π-character and the delocalized nature of the aromatic system. Single bonds, like the C-C bond connecting the methyl group, would have an ellipticity value close to zero.

Bonding Network and Molecular Structure

The network of bond paths (lines of maximum electron density linking atomic nuclei) defines the molecular structure. QTAIM can also reveal weaker intramolecular interactions by identifying a bond path and an associated BCP between atoms that are not formally bonded, such as a possible weak attractive interaction between one of the chlorine atoms and a hydrogen atom of the ortho-methyl group. The properties at such a BCP would confirm the presence and nature of the interaction, typically characterized by very low ρ(r_bcp) and positive ∇²ρ(r_bcp). mdpi.com

The findings from a QTAIM analysis are typically summarized in a data table.

Interactive Table 2: Representative QTAIM Topological Properties for Bonds in this compound

This table is a representative example illustrating the type of data generated from a QTAIM analysis. Specific values require dedicated quantum chemical calculations.

| Bond | Electron Density ρ(r_bcp) (a.u.) | Laplacian ∇²ρ(r_bcp) (a.u.) | Ellipticity (ε) | Bond Character |

| C(ring)-C(ring) | (High) | (Negative) | > 0 | Covalent, π-character |

| C(ring)-C(methyl) | (Medium) | (Negative) | ~ 0 | Covalent, σ-bond |

| C(ring)-C(dichloro) | (Medium) | (Negative) | ~ 0 | Covalent, σ-bond |

| C-H | (Medium) | (Negative) | ~ 0 | Polar Covalent |

| C-Cl | (Low) | (Positive) | > 0 | Polar Covalent |

Applications of 1 Dichloromethyl 2 Methylbenzene As a Synthetic Reagent

Role as a Key Intermediate in Complex Organic Molecule Synthesis

1-(Dichloromethyl)-2-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. The dichloromethyl group can be readily transformed into other functional groups, providing a gateway to a wide array of chemical structures. For instance, it can be hydrolyzed to form 2-methylbenzaldehyde (B42018), a valuable compound in its own right. wikipedia.org This aldehyde can then undergo further reactions, such as condensations and oxidations, to build more intricate molecular frameworks.

One notable application is in the synthesis of porphyrin derivatives. 2-Methylbenzaldehyde, derived from this compound, can be reacted with pyrrole (B145914) in a condensation reaction to produce tetrakis(o-tolyl)porphyrin. wikipedia.org Porphyrins are a class of macrocyclic compounds with significant roles in various biological processes and have applications in materials science and medicine.

The transformation of this compound to key synthetic intermediates is a cornerstone of its utility. The hydrolysis of the dichloromethyl group to an aldehyde function is a particularly important reaction, enabling access to a different class of reactive compounds.

Strategic Precursor in Pharmaceutical Building Blocks

The structural motif of this compound is incorporated into various pharmaceutical building blocks and intermediates. echemi.com Its ability to introduce a substituted benzyl (B1604629) group is valuable in the design and synthesis of new drug candidates. The dichloromethyl group can be converted to other functionalities, allowing for the construction of diverse molecular scaffolds.

The following table outlines some of the key reactive transformations of this compound relevant to the synthesis of pharmaceutical intermediates.

| Starting Material | Reagents and Conditions | Product | Significance in Pharmaceutical Synthesis |

| This compound | Hydrolysis (e.g., water, acid or base catalyst) | 2-Methylbenzaldehyde | Precursor to various heterocyclic compounds and other functionalized molecules. wikipedia.org |

| This compound | Friedel-Crafts Alkylation | Substituted diarylmethanes | Core structures in various biologically active compounds. |

| This compound | Nucleophilic Substitution | Ether or Thioether derivatives | Introduction of diverse functional groups for structure-activity relationship studies. |

Utility in Agrochemical and Specialty Chemical Development

In the field of agrochemicals, this compound and its derivatives are utilized as intermediates in the synthesis of pesticides and herbicides. The introduction of the 2-methylbenzyl moiety can be a key step in building the molecular framework of active ingredients. For example, o-xylene (B151617), a related compound, is a known precursor in the synthesis of some herbicides. sanjaychemindia.comtpsgc-pwgsc.gc.ca

The development of specialty chemicals also benefits from the reactivity of this compound. Its ability to undergo various chemical transformations makes it a valuable starting material for producing a range of compounds with specific properties and applications. These can include dyes, fragrances, and other performance chemicals. The chlorination of toluene (B28343) derivatives is a known route to intermediates used in the production of dyestuffs. nih.gov

Applications in Advanced Polymer and Material Science

The versatility of this compound extends to the realm of polymer and material science. The dichloromethyl group provides a reactive handle for polymerization reactions or for modifying existing polymers. It can be used to introduce the 2-methylbenzyl group into polymer chains, thereby influencing the material's properties such as thermal stability, solubility, and mechanical strength.

One potential application lies in the synthesis of specialty polymers with tailored characteristics. For instance, the incorporation of aromatic groups can enhance the thermal resistance and rigidity of a polymer. While specific examples of polymers derived directly from this compound are not extensively documented, its structural features are consistent with monomers used in the production of high-performance plastics and resins. The related compound, o-xylene, is a precursor to phthalic anhydride, a key component in the production of plasticizers for polyvinyl chloride (PVC) resins and unsaturated polyester (B1180765) resins. sanjaychemindia.comtpsgc-pwgsc.gc.ca

Future Research Directions and Innovation

Development of Greener and More Sustainable Synthetic Routes for 1-(Dichloromethyl)-2-methylbenzene

Traditional synthesis routes for this compound and related benzal chlorides often rely on harsh chlorinating agents and produce significant waste, prompting research into more environmentally benign alternatives. The focus of future research is on minimizing hazardous reagents, improving atom economy, and reducing energy consumption.

One promising area is the direct, controlled chlorination of o-xylene (B151617) or 2-methylbenzyl alcohol using safer and more selective reagents. Visible-light photocatalysis, for instance, offers a metal-free method for the α-chlorination of toluene (B28343) derivatives under mild conditions. mdpi.com Research in this domain explores the use of organic halogen sources like N-chlorosuccinimide (NCS) in conjunction with photoredox catalysts to achieve regioselective chlorination, thereby avoiding the formation of polychlorinated byproducts and ring-chlorinated impurities that are common in radical chain reactions initiated by UV light or high temperatures. mdpi.com

Another sustainable approach involves the one-step, direct oxidation of toluene and its homologues to the corresponding aldehydes. google.com While this bypasses the dichloromethyl intermediate, the underlying principles of selective C-H functionalization are relevant. Developing catalysts that can partially and selectively oxidize the methyl group of o-xylene to the aldehyde stage without over-oxidation to the carboxylic acid is a significant goal. Such methods, if controllable to halt at an intermediate stage or convert directly to the aldehyde, would represent a major advancement in green chemistry by eliminating the need for chlorine altogether. google.com

Future investigations will likely focus on the following:

Catalyst Development: Designing heterogeneous catalysts that can be easily recovered and recycled for the chlorination or direct oxidation of o-xylene.

Alternative Chlorinating Agents: Exploring the efficacy of solid or polymer-supported chlorinating agents to simplify purification and reduce corrosive waste streams.

Solvent-Free Conditions: Developing reaction protocols under solvent-free or mechanochemical conditions to minimize volatile organic compound (VOC) emissions.

Table 1: Comparison of Synthetic Methodologies for Benzylic Chlorides

| Method | Reagents | Advantages | Challenges for Greener Synthesis | Research Focus |

|---|---|---|---|---|

| Traditional Free-Radical Chlorination | Cl₂ gas, UV light/heat | High reactivity, low cost | Low selectivity (polychlorination, ring chlorination), hazardous reagents | Improving selectivity through catalyst design |

| Thionyl Chloride Route | SOCl₂, from alcohol/acid | High yield | Generates corrosive HCl and SO₂ byproducts | Finding milder, recyclable chlorinating agents |

| Visible-Light Photocatalysis mdpi.com | N-chlorosuccinimide (NCS), photocatalyst | High regioselectivity, mild conditions, metal-free options | Catalyst cost and stability, scalability | Development of robust and inexpensive organic photocatalysts |

| Direct Oxidation google.com | Oxidant (e.g., O₂), transition-metal catalyst | Bypasses chlorinated intermediates, high atom economy | Risk of over-oxidation to carboxylic acid, catalyst deactivation | Designing highly selective oxidation catalysts |

Exploration of Novel Catalytic Systems for its Transformations

The primary transformation of this compound is its hydrolysis to 2-methylbenzaldehyde (B42018), a crucial industrial intermediate. Future research aims to replace traditional hydrolysis methods, which often require high temperatures and stoichiometric amounts of reagents, with more efficient catalytic systems.

Phase-transfer catalysis (PTC) is a key area of exploration. PTC systems can facilitate the hydrolysis in a biphasic (organic-aqueous) system under milder conditions, enhancing reaction rates and minimizing side reactions. Research is focused on designing novel phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts with optimized structures, to improve interfacial transport and reactivity.

Furthermore, the development of solid acid or base catalysts could streamline the hydrolysis process. Heterogeneous catalysts, such as zeolites, functionalized resins, or metal oxides, offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous flow processes. For example, studies on related compounds have shown that metal chlorides supported on mesoporous alumina (B75360) can act as effective Lewis acid catalysts for hydrochlorination reactions, a principle that could be adapted for hydrolysis. mdpi.com

A significant challenge in the hydrolysis of 2-chlorobenzal chloride, a structurally similar compound, is the low efficiency of traditional reactors. mdpi.com Research using computational fluid dynamics (CFD) simulations has shown that optimizing reactor geometry and impeller design can significantly enhance droplet dispersion and reduce reaction times. mdpi.com Applying such process intensification strategies to the hydrolysis of this compound is a promising avenue for future innovation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing (flow chemistry) is a major trend in the chemical industry, offering enhanced safety, better process control, and improved scalability. nih.govmdpi.com The synthesis and transformation of this compound are well-suited for this transition.

Flow chemistry can mitigate the risks associated with highly exothermic chlorination reactions by providing superior heat transfer in microreactors, thus preventing thermal runaways and improving selectivity. vapourtec.com The precise control over residence time, temperature, and stoichiometry in a flow system allows for the optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. nih.gov

Automated synthesis platforms, which integrate flow reactors with real-time monitoring and self-optimization algorithms, represent the next frontier. beilstein-journals.org Such systems can rapidly screen a wide range of reaction parameters (e.g., catalyst loading, temperature, flow rate) to identify the optimal conditions for a specific transformation. For the hydrolysis of this compound, an automated platform could continuously monitor the conversion to 2-methylbenzaldehyde and adjust process parameters to maintain high efficiency and product quality. nih.gov The integration of machine learning algorithms with these platforms can further accelerate process development and optimization. vapourtec.com

Future research will focus on:

Developing robust packed-bed reactors with immobilized catalysts for the continuous transformation of this compound.

Integrating in-line analytical techniques (e.g., IR, Raman spectroscopy) for real-time reaction monitoring and quality control.

Designing multi-step telescoped flow processes where this compound is synthesized and then immediately converted to a downstream product without isolation.

Computational Design and Prediction of New Reactivity Patterns

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, guiding experimental work and accelerating the discovery of new reactions. escholarship.org For this compound, methods like Density Functional Theory (DFT) and machine learning (ML) are being used to explore its chemical behavior.

DFT calculations can elucidate reaction mechanisms, determine the energies of transition states and intermediates, and explain the origins of selectivity in catalytic transformations. rsc.org For example, computational studies can model the hydrolysis pathway of this compound, identifying the rate-limiting step and providing insights into how a catalyst might lower the activation energy barrier.

A particularly active area of research is the prediction of regioselectivity in electrophilic aromatic substitution (EAS) reactions. nih.gov While the dichloromethyl group is deactivating, its directing effect on further substitution on the benzene (B151609) ring can be predicted. Machine learning models, trained on large datasets of experimental reactions, are emerging as powerful predictive tools. nih.govresearchgate.net Models like RegioSQM and RegioML use quantum mechanical descriptors and graph-based approaches to predict the most likely site of electrophilic attack on a substituted aromatic ring with high accuracy. nih.govrsc.org These tools can be used to computationally screen potential reactions of this compound, predicting its behavior in nitrations, halogenations, or Friedel-Crafts reactions and guiding the synthesis of novel derivatives. figshare.com

Table 2: Computational Approaches for Predicting Reactivity

| Computational Method | Application to this compound | Key Insights Provided | Representative Accuracy |

|---|---|---|---|

| Density Functional Theory (DFT) rsc.org | Elucidating reaction mechanisms (e.g., hydrolysis, cycloadditions). escholarship.org | Transition state energies, reaction pathways, catalyst-substrate interactions. | Highly dependent on the level of theory and system complexity. |

| RegioSQM20 nih.gov | Predicting regioselectivity of electrophilic aromatic substitution. | Identifies the most probable site of reaction based on calculated proton affinities. | ~93% success rate on test datasets. nih.gov |

| Machine Learning (e.g., RegioML) rsc.org | Predicting regioselectivity of electrophilic aromatic substitution. | Classifies aromatic carbons as active or inactive based on computed atomic charges. | ~90-93% accuracy on test sets. rsc.org |

Future computational work will likely involve creating more sophisticated models that can predict not only regioselectivity but also reaction yields and optimal conditions, further bridging the gap between theoretical prediction and practical synthesis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(dichloromethyl)-2-methylbenzene, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves the chlorination of 2-methylbenzyl derivatives. For example, radical chlorination of o-xylene derivatives using sulfuryl chloride (SO₂Cl₂) under UV light can yield this compound. Reaction temperature (40–60°C) and stoichiometric control of chlorinating agents are critical to avoid over-chlorination . Characterization via ¹H NMR (e.g., δ 2.2–2.4 ppm for the methyl group) and GC-MS (m/z 195.47 [M⁺]) ensures purity .

Q. How do researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combined spectroscopic techniques are essential:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.1–7.3 ppm) and dichloromethyl groups (δ 5.6–6.4 ppm for CHCl₂) .

- Mass Spectrometry : Confirms molecular weight (195.47 g/mol) and fragmentation patterns .

- Elemental Analysis : Validates %C, %H, and %Cl to detect impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a skin irritant (H315) and hazardous to aquatic life (H410). Use fume hoods, nitrile gloves, and secondary containment. Spills require neutralization with sodium bicarbonate and disposal via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in analytical data (e.g., NMR or GC-MS) for this compound be resolved?

- Methodological Answer : Contradictions often arise from isotopic impurities (e.g., ³⁵Cl vs. ³⁷Cl) or solvent residues. Use high-resolution MS to distinguish isotopic clusters and deuterated solvents (e.g., CDCl₃) for NMR. Cross-validate with independent techniques like X-ray crystallography if crystalline derivatives are available .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of halogenated derivatives of this compound?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective functionalization. For example, introducing a fluorine atom at the para position requires a blocking group (e.g., trimethylsilyl) to direct electrophilic substitution . Monitor reaction progress via in-situ IR spectroscopy to detect intermediates .

Q. How does the environmental persistence of this compound compare to structurally related chlorobenzenes?

- Methodological Answer : Aerobic biodegradation studies show slower degradation rates compared to mono-chlorinated analogs (e.g., 1,2-dichlorobenzene). Use OECD 301F respirometry to quantify biodegradation half-lives. Hydrophobicity (log P ~3.5) and bioaccumulation potential can be modeled using EPI Suite™ .

Q. What advanced computational methods are used to predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict activation energies for reactions like Friedel-Crafts alkylation. Solvent effects are modeled using the COSMO-RS framework. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。